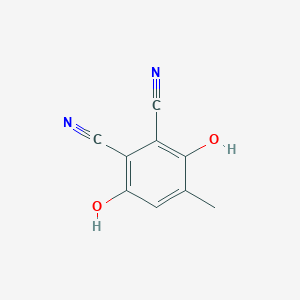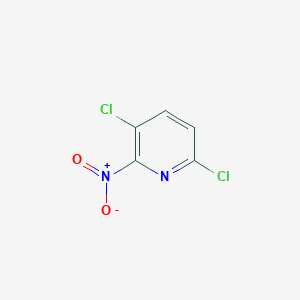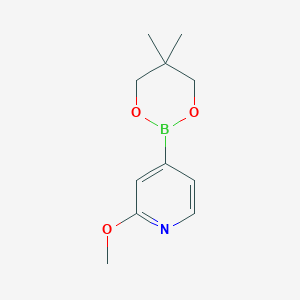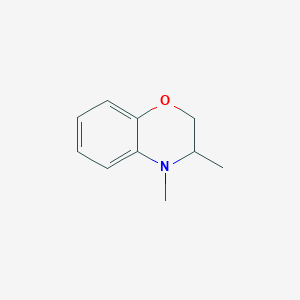
4,7-Dichloro-2-methyl-1,8-naphthyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7-Dichloro-2-methyl-1,8-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by the presence of two chlorine atoms at the 4th and 7th positions, a methyl group at the 2nd position, and a naphthyridine core. The molecular formula of this compound is C9H6Cl2N2. It is known for its diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis.
Preparation Methods
The synthesis of 4,7-Dichloro-2-methyl-1,8-naphthyridine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2,6-dichloropyridine with acetic anhydride and a suitable catalyst can lead to the formation of the desired naphthyridine compound . Industrial production methods often involve optimized reaction conditions to ensure high yield and purity. These methods may include the use of microwave irradiation, metal-catalyzed reactions, and multicomponent reactions .
Chemical Reactions Analysis
4,7-Dichloro-2-methyl-1,8-naphthyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding naphthyridine oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chlorine atoms at the 4th and 7th positions can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized naphthyridine derivatives.
Scientific Research Applications
4,7-Dichloro-2-methyl-1,8-naphthyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse molecular architectures.
Mechanism of Action
The mechanism of action of 4,7-Dichloro-2-methyl-1,8-naphthyridine involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or interfere with DNA replication processes. The exact pathways and molecular targets can vary depending on the specific application and derivative used .
Comparison with Similar Compounds
4,7-Dichloro-2-methyl-1,8-naphthyridine can be compared with other similar compounds in the naphthyridine family, such as:
2,7-Dichloro-1,8-naphthyridine: Similar in structure but lacks the methyl group at the 2nd position.
2-Methyl-1,8-naphthyridine: Lacks the chlorine atoms at the 4th and 7th positions.
4-Methyl-1,8-naphthyridine-2,7-diol: Contains hydroxyl groups instead of chlorine atoms.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H6Cl2N2 |
|---|---|
Molecular Weight |
213.06 g/mol |
IUPAC Name |
4,7-dichloro-2-methyl-1,8-naphthyridine |
InChI |
InChI=1S/C9H6Cl2N2/c1-5-4-7(10)6-2-3-8(11)13-9(6)12-5/h2-4H,1H3 |
InChI Key |
OWIYDCKEUGBVBY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=CC(=NC2=N1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![10H-5,10-[1,2]benzenoacridophosphine](/img/structure/B12956202.png)







